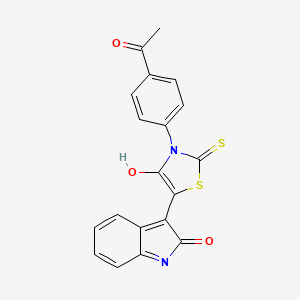

(Z)-3-(4-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(4-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

This compound and its derivatives have been synthesized for antimicrobial activity testing. Basavarajaiah and Mruthyunjayaswamy (2010) explored the synthesis and antimicrobial activity of this compound, revealing its potential against various microbial strains. The synthesis process involved the reaction of semicarbazides and isatin to produce semicarbazide derivatives, which were then screened for antimicrobial properties (Basavarajaiah & Mruthyunjayaswamy, 2010). Another study by Krátký, Vinšová, and Stolaříková (2017) on rhodanine-3-acetic acid derivatives, a closely related compound, highlighted its antimicrobial efficacy against a range of pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus, emphasizing the structure-activity relationship for enhanced antimicrobial effects (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer and Antiangiogenic Effects

The compound's derivatives have also been investigated for their anticancer and antiangiogenic properties. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, demonstrating their ability to inhibit tumor growth and angiogenesis in mouse models, suggesting potential for anticancer therapy (Chandrappa et al., 2010).

Inhibition of Enzymes and Potential Drug Development

Eldehna et al. (2017) reported on the synthesis of benzenesulfonamide derivatives of this compound, testing their inhibition of carbonic anhydrase isoforms, which are relevant in tumor growth and metastasis. The study found several derivatives effectively inhibited these enzymes, with potential implications for developing anticancer agents (Eldehna et al., 2017).

Complexing Properties for Membrane Processes

Kosterina et al. (2004) explored the synthesis of alkyl acetate derivatives of a similar compound for their complexing properties, potentially useful in membrane processes as sodium cation carriers, indicating its application in chemical separation technologies (Kosterina et al., 2004).

Propriétés

IUPAC Name |

3-[3-(4-acetylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3S2/c1-10(22)11-6-8-12(9-7-11)21-18(24)16(26-19(21)25)15-13-4-2-3-5-14(13)20-17(15)23/h2-9,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGYDWWXSGYBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride](/img/structure/B2774922.png)

![1-(4-chlorobenzyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2774923.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774924.png)

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B2774925.png)

![N-benzyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2774926.png)

![5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2774927.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide](/img/structure/B2774931.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2774932.png)